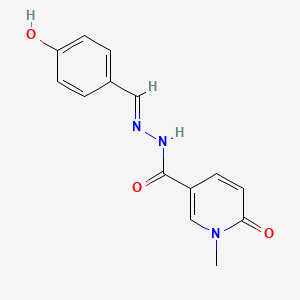![molecular formula C20H22N2O3 B6130864 2-(3-furyl)-4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazole](/img/structure/B6130864.png)
2-(3-furyl)-4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-furyl)-4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazole is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as FMPD, and it has been studied extensively for its ability to modulate the activity of certain receptors in the brain.
作用機序
The exact mechanism of action of FMPD is not fully understood. However, it is believed that FMPD binds to the sigma-1 receptor, which is located in the endoplasmic reticulum of cells. This binding enhances the activity of the receptor, which in turn modulates various signaling pathways in the cell. These signaling pathways are thought to be involved in the regulation of various physiological and pathological processes.
Biochemical and Physiological Effects:
FMPD has been shown to have a wide range of biochemical and physiological effects. In addition to its ability to modulate the activity of the sigma-1 receptor, FMPD has also been shown to modulate the activity of other receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the dopamine receptor. These effects may have implications for the treatment of various neurological and psychiatric disorders.
実験室実験の利点と制限
One of the main advantages of FMPD is its ability to selectively modulate the activity of the sigma-1 receptor. This selectivity may reduce the risk of side effects associated with non-specific receptor modulation. However, one of the main limitations of FMPD is its relatively low potency. This may make it difficult to achieve therapeutic effects at clinically relevant doses.
将来の方向性
There are several future directions for research on FMPD. One area of focus is the development of more potent analogs of FMPD that may have greater therapeutic potential. Another area of focus is the investigation of the role of the sigma-1 receptor in various disease states, and the potential therapeutic implications of modulating this receptor. Additionally, further research is needed to fully understand the mechanism of action of FMPD, and to identify other receptors and signaling pathways that may be modulated by this compound.
合成法
The synthesis of FMPD involves the reaction of 3-furancarboxaldehyde with 2-(2-methoxyphenyl)-1-pyrrolidine and 5-methyl-1,3-oxazole in the presence of a base catalyst. The resulting product is a white powder that can be purified through recrystallization.
科学的研究の応用
FMPD has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders. One of the most promising applications of FMPD is its ability to modulate the activity of the sigma-1 receptor. This receptor is involved in a wide range of physiological and pathological processes, including pain perception, memory formation, and neurodegeneration. FMPD has been shown to enhance the activity of the sigma-1 receptor, which may have therapeutic implications for the treatment of conditions such as Alzheimer's disease, Parkinson's disease, and depression.
特性
IUPAC Name |
2-(furan-3-yl)-4-[[2-(2-methoxyphenyl)pyrrolidin-1-yl]methyl]-5-methyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-17(21-20(25-14)15-9-11-24-13-15)12-22-10-5-7-18(22)16-6-3-4-8-19(16)23-2/h3-4,6,8-9,11,13,18H,5,7,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKWJBOGWZUHSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=COC=C2)CN3CCCC3C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[chloro(difluoro)methoxy]phenyl}-5-methyl-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B6130785.png)
![N-benzyl-3-{[(2-hydroxypropyl)amino]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6130786.png)
![5-bromo-2-[(diphenylacetyl)amino]benzoic acid](/img/structure/B6130789.png)


![N-(2-fluorobenzyl)-3-{1-[3-(2-oxo-1-pyrrolidinyl)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6130810.png)

![5-[(5-bromo-1H-indol-3-yl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B6130837.png)
![1-(2-cyclohexylethyl)-N-{[1-(2-methoxyethyl)-3-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6130844.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-3,4,5,6-tetrahydro-4-pyrimidinecarboxylic acid](/img/structure/B6130849.png)
![N-{2-[2-(5-bromo-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide](/img/structure/B6130856.png)
![N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-3-furamide](/img/structure/B6130868.png)
![5-{[benzyl(methyl)amino]methyl}-N,N-dimethyl-3-isoxazolecarboxamide](/img/structure/B6130875.png)
![7-(cyclobutylmethyl)-2-[(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6130878.png)